Scientific Field: Pharmacology and Medicine
Application Summary: Azilsartan is primarily used to treat high blood pressure It is a novel angiotensin II receptor blocker (ARB), a class of drugs that is of high priority in the management of hypertensive subjects.
Methods of Application: Azilsartan is administered orally for the treatment of hypertension. The dosage and frequency are determined by the healthcare provider based on the patient’s condition.
Results or Outcomes: Azilsartan has been found to be effective in reducing blood pressure.
Scientific Field: Pharmaceutical Chemistry
Application Summary: Azilsartan has been used in the synthesis of two novel cocrystals (AZ-BIP, AZ-BPE; BIP = 4,4′-bipyridine, BPE = trans-1,2-bis (4-pyridyl) ethylene) to improve its solubility.
Methods of Application: The cocrystals were synthesized by solution crystallization.
Results or Outcomes: The equilibrium solubility study demonstrated that the AZ-BIP and AZ-BPE cocrystals both showed higher solubility than azilsartan in water.
Scientific Field: Pharmaceutical Analysis
Application Summary: Azilsartan has been used in the development of numerous methods for quantitative estimation in bulk and pharmaceutical dosage form.
Results or Outcomes: The chromatographic methods, primarily RP-HPLC and LC-MS, were found to be more accurate, precise, and sensitive compared to other pharmaceutical methods.
Scientific Field: Cardiology
Methods of Application: In a randomized, open-label trial, hypertensive patients with heart failure and left ventricular ejection fraction ≥ 45% were assigned to receive 20 mg of azilsartan or 8 mg of candesartan, once daily for 48 weeks.
Results or Outcomes: The incidences of hypotension and hyperkalemia were 0% and 2.1% in the azilsartan group and 1.1% and 1.1% in the candesartan group, respectively.
Application Summary: Azilsartan has been studied for its potential pleiotropic cardiometabolic effects.
Results or Outcomes: Azilsartan was found to be more effective in terms of reducing indices of blood pressure over alternative ARBs or angiotensin-converting enzyme (ACE) inhibitors with minimal side effects.
Application Summary: Azilsartan has been used in the development of chemometric methods for simultaneous determination of azilsartan medoxomil, chlorthalidone, and azilsartan.
Methods of Application: The study involved the use of full spectrum and genetic algorithm-selected spectrum-based chemometric methods.
Results or Outcomes: The developed methods were validated and applied on commercial dosage form.
Azilsartan is an angiotensin II receptor antagonist primarily used for the treatment of hypertension. It is marketed as a prodrug, azilsartan medoxomil, which is hydrolyzed in the gastrointestinal tract to its active form, azilsartan. This compound selectively binds to the angiotensin II type 1 receptor (AT1), blocking the vasoconstrictive and aldosterone-secreting effects of angiotensin II, thus leading to a decrease in blood pressure. Azilsartan has a high affinity for AT1 receptors, with over 10,000 times greater affinity compared to AT2 receptors, which are involved in cardiovascular homeostasis .
The primary chemical reaction involving azilsartan is its conversion from azilsartan medoxomil through hydrolysis. This reaction is catalyzed by esterases present in the gastrointestinal tract and liver. The hydrolysis process transforms azilsartan medoxomil into azilsartan, which then exerts its pharmacological effects by inhibiting the actions of angiotensin II at the AT1 receptor .
Additionally, azilsartan undergoes metabolic transformations primarily via cytochrome P450 enzymes, particularly CYP2C9 and CYP2C8, leading to the formation of two inactive metabolites: metabolite M-I and metabolite M-II .
Azilsartan exhibits significant antihypertensive activity by blocking angiotensin II's action on AT1 receptors. Clinical studies have shown that it can inhibit the pressor effects of angiotensin II infusion significantly. At a dose of 32 mg, azilsartan can inhibit approximately 90% of the maximal pressor effect at peak plasma concentrations and about 60% at 24 hours post-administration . The drug also causes a dose-dependent decrease in peripheral vascular resistance and smooth muscle tone, contributing to its effectiveness in lowering blood pressure .
The synthesis of azilsartan involves several steps:
An example reaction includes treating azilsartan with medoxomil alcohol in the presence of tosyl chloride to form azilsartan medoxomil .
Azilsartan is primarily used in clinical settings for managing hypertension. It offers advantages over traditional angiotensin-converting enzyme inhibitors (ACE inhibitors) by minimizing side effects such as cough and angioedema. Azilsartan can be administered without dose adjustments in patients with renal or hepatic dysfunction, making it a versatile option for hypertension management .
Several compounds share similarities with azilsartan in their mechanism of action as angiotensin II receptor antagonists. Below are some comparable compounds:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Losartan | Angiotensin II receptor antagonist | First ARB developed; unique active metabolite |
| Valsartan | Angiotensin II receptor antagonist | Long half-life; often used in heart failure |
| Olmesartan | Angiotensin II receptor antagonist | High selectivity for AT1 receptors |
| Telmisartan | Angiotensin II receptor antagonist | Additional effects on metabolic syndrome |
| Irbesartan | Angiotensin II receptor antagonist | Effective in diabetic nephropathy |
Uniqueness of Azilsartan: